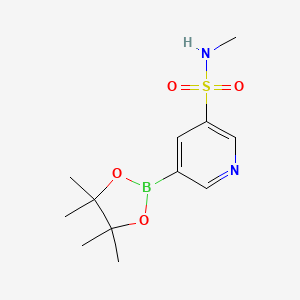

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is an organic compound that features both borate and sulfonamide groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized by reacting appropriate pyridine derivatives with boronic acid or boronate esters under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

Amidation: Formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.

Borylation: Introduction of boron-containing groups into organic molecules, often facilitated by palladium or copper catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, boronate esters, and various catalysts such as palladium and copper. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction efficiency and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, borylation reactions can produce pinacol boronates, while amidation reactions yield amide derivatives .

Applications De Recherche Scientifique

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Employed in the development of enzyme inhibitors and specific ligand drugs for biological studies.

Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism by which N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The borate group can participate in reversible covalent bonding with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery applications. The sulfonamide group can enhance the compound’s solubility and stability, facilitating its use in various chemical and biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Shares the borate group and is used in similar applications.

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another borate-containing compound with applications in organic synthesis.

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in coupling reactions and as an intermediate in the synthesis of complex molecules.

Uniqueness

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is unique due to the presence of both borate and sulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of multifunctional materials.

Activité Biologique

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1005009-98-2

- Molecular Formula : C12H19BN2O2

- Molecular Weight : 234.10 g/mol

- Storage Conditions : Keep in a dark place under inert atmosphere at 2–8°C.

This compound exhibits biological activity primarily through its interaction with specific enzyme targets. It has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways related to cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that this compound may possess significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines with varying degrees of potency. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| H1975 (Non-Small Cell Lung Cancer) | 0.442 |

These findings suggest that the compound selectively targets cancer cells while exhibiting reduced toxicity towards normal cells.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been evaluated for its anti-inflammatory properties. Studies involving BV-2 microglial cells showed that treatment with this compound significantly decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating potential therapeutic effects in inflammatory diseases.

Case Studies

-

In Vivo Efficacy in Mouse Models :

A study conducted on BALB/c nude mice inoculated with MDA-MB-231 cells revealed that administration of the compound led to a significant reduction in tumor size compared to control groups. The pharmacodynamic effects were measured by assessing tumor volume and weight over a period of 30 days. -

Safety Profile Assessment :

An acute toxicity study was performed using healthy mice to evaluate the safety profile of the compound. Results indicated a favorable safety margin with no significant adverse effects observed at doses up to 40 mg/kg.

Propriétés

Formule moléculaire |

C12H19BN2O4S |

|---|---|

Poids moléculaire |

298.17 g/mol |

Nom IUPAC |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)9-6-10(8-15-7-9)20(16,17)14-5/h6-8,14H,1-5H3 |

Clé InChI |

VDKIECWQMYGMHX-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.